![molecular formula C22H16F2N2O2S B14120084 2-[(3,4-difluorobenzyl)sulfanyl]-3-(3-methoxyphenyl)quinazolin-4(3H)-one CAS No. 1046922-07-9](/img/structure/B14120084.png)
2-[(3,4-difluorobenzyl)sulfanyl]-3-(3-methoxyphenyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3,4-difluorobenzyl)sulfanyl]-3-(3-methoxyphenyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core substituted with a 3,4-difluorobenzylsulfanyl group and a 3-methoxyphenyl group, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-difluorobenzyl)sulfanyl]-3-(3-methoxyphenyl)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting 2-aminobenzoic acid with an appropriate isothiocyanate, followed by cyclization.
Introduction of the 3,4-difluorobenzylsulfanyl Group: The 3,4-difluorobenzylsulfanyl group can be introduced via a nucleophilic substitution reaction using 3,4-difluorobenzyl chloride and a suitable thiol.
Attachment of the 3-methoxyphenyl Group: The 3-methoxyphenyl group can be attached through a coupling reaction, such as Suzuki or Heck coupling, using a 3-methoxyphenylboronic acid or a 3-methoxyphenyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
2-[(3,4-difluorobenzyl)sulfanyl]-3-(3-methoxyphenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to a dihydroquinazolinone using reducing agents like sodium borohydride.
Substitution: The fluorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Substituted benzyl derivatives.
科学研究应用
2-[(3,4-difluorobenzyl)sulfanyl]-3-(3-methoxyphenyl)quinazolin-4(3H)-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors due to its unique structure.
Medicine: Investigated for its potential therapeutic effects, such as anticancer, anti-inflammatory, or antimicrobial activities.
Industry: Used in the development of new materials or as a precursor for other industrially relevant compounds.
作用机制
The mechanism of action of 2-[(3,4-difluorobenzyl)sulfanyl]-3-(3-methoxyphenyl)quinazolin-4(3H)-one is not fully elucidated, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinazolinone core and substituent groups. These interactions may inhibit or modulate the activity of the target, leading to the observed biological effects. Further studies are needed to identify the exact molecular pathways involved.
相似化合物的比较
Similar Compounds
- 3-allyl-2-[(2,6-difluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 3-(4-ethoxyphenyl)-2-((3-fluorobenzyl)sulfanyl)-4(3H)-quinazolinone
Uniqueness
2-[(3,4-difluorobenzyl)sulfanyl]-3-(3-methoxyphenyl)quinazolin-4(3H)-one is unique due to the specific combination of its substituent groups, which may confer distinct chemical and biological properties compared to other quinazolinone derivatives. The presence of both the 3,4-difluorobenzylsulfanyl and 3-methoxyphenyl groups may enhance its binding affinity to certain molecular targets, leading to improved efficacy in its applications.
属性
CAS 编号 |
1046922-07-9 |
|---|---|
分子式 |
C22H16F2N2O2S |
分子量 |
410.4 g/mol |
IUPAC 名称 |
2-[(3,4-difluorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C22H16F2N2O2S/c1-28-16-6-4-5-15(12-16)26-21(27)17-7-2-3-8-20(17)25-22(26)29-13-14-9-10-18(23)19(24)11-14/h2-12H,13H2,1H3 |
InChI 键 |
MDNKEXFOQMLCGV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=C(C=C4)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


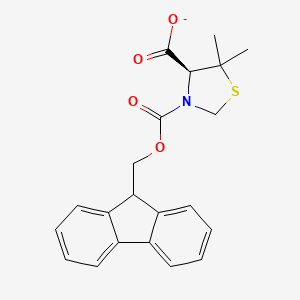

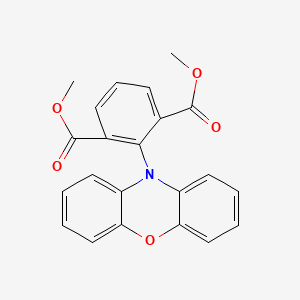
![N-(3-chloro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14120016.png)


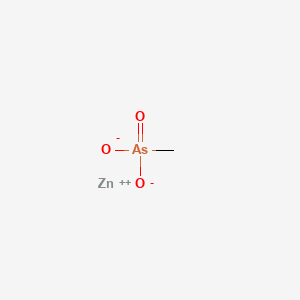
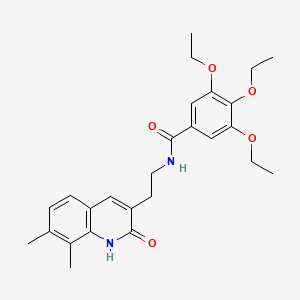

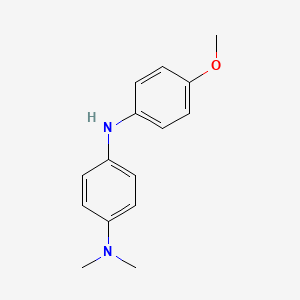
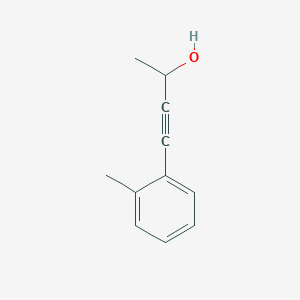
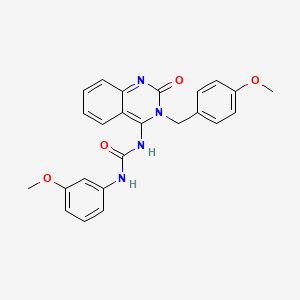

![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B14120104.png)
